1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a fluoro and methyl group
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions:
Final assembly: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one include:
1-(3-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one: Differing by the presence of a chloro group instead of a fluoro group.
1-(3-Fluoro-4-(3-ethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one: Differing by the presence of an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8-5-6-15(14-8)12-4-3-10(9(2)16)7-11(12)13/h3-7H,1-2H3 |
InChI Key |
OAVHWCIDEGJATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C(=O)C)F |
Origin of Product |
United States |
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